![molecular formula C17H11ClN2O2 B12618811 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-46-2](/img/structure/B12618811.png)
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a chemical compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridin-3-ol with a suitable halogenating agent to form 5-chloropyridin-3-yl halide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-hydroxypyridine under basic conditions to form 6-[(5-chloropyridin-3-yl)oxy]pyridine.
Formylation: The final step involves the formylation of the coupled product using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic materials.
作用機序
The mechanism of action of 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid:
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol: A reduced derivative with different chemical properties.
6-[(5-Chloropyridin-3-yl)oxy]pyridine: A precursor in the synthesis of the target compound.
Uniqueness
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzaldehyde group with a chloropyridinyl-substituted pyridine ring makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918138-46-2 |
|---|---|
分子式 |
C17H11ClN2O2 |
分子量 |
310.7 g/mol |
IUPAC名 |
2-[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde |
InChI |
InChI=1S/C17H11ClN2O2/c18-14-7-15(10-19-9-14)22-17-6-5-12(8-20-17)16-4-2-1-3-13(16)11-21/h1-11H |
InChIキー |
JCRSPZOINYWAES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)OC3=CC(=CN=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
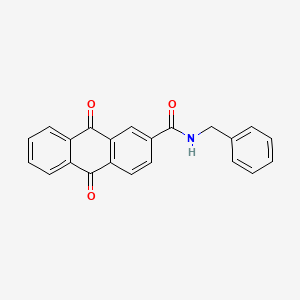
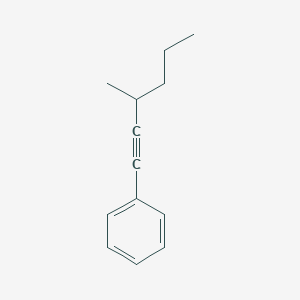
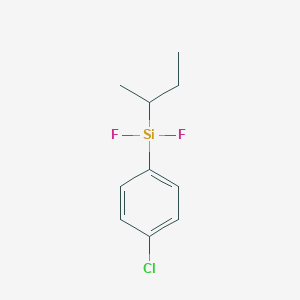
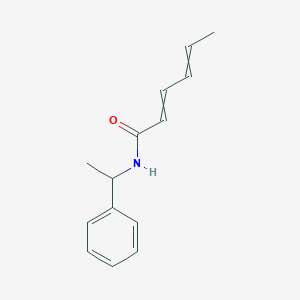
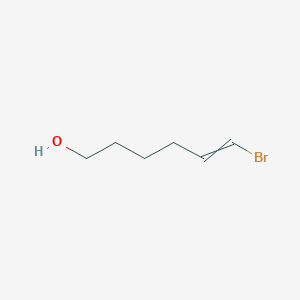
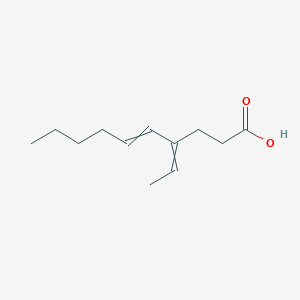
![2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12618767.png)
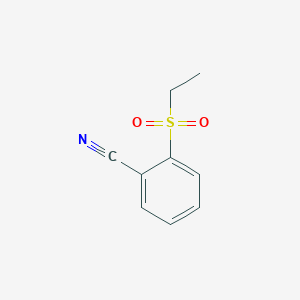
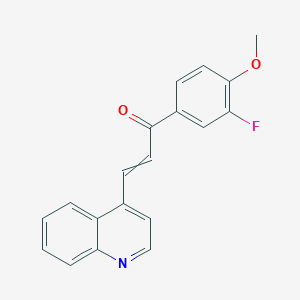
![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
